[1-(Furan-2-YL)ethyl](1-methoxypropan-2-YL)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-YL)ethylamine: is an organic compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . This compound features a furan ring, an ethyl group, and a methoxypropan-2-ylamine moiety, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 1-(Furan-2-YL)ethylamine typically involves multiple steps, including the formation of the furan ring and the subsequent attachment of the ethyl and methoxypropan-2-ylamine groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Ethyl Group: This step often involves the use of ethylating agents such as ethyl bromide or ethyl iodide.
Introduction of the Methoxypropan-2-ylamine Group: This can be done through nucleophilic substitution reactions using methoxypropan-2-ylamine as the nucleophile.
Chemical Reactions Analysis
1-(Furan-2-YL)ethylamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione under specific conditions.
Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative.
Substitution: The methoxypropan-2-ylamine group can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Furan-2-YL)ethylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Furan-2-YL)ethylamine involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The methoxypropan-2-ylamine group can also interact with biological molecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
1-(Furan-2-YL)ethylamine can be compared with other similar compounds, such as:
[1-(Furan-2-YL)ethyl]amine: Lacks the methoxypropan-2-yl group, making it less complex.
1-(Furan-2-YL)ethylamine: Similar structure but with a different alkyl group.
1-(Furan-2-YL)ethylamine: Similar structure but with a different amine group.
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-1-methoxypropan-2-amine |
InChI |
InChI=1S/C10H17NO2/c1-8(7-12-3)11-9(2)10-5-4-6-13-10/h4-6,8-9,11H,7H2,1-3H3 |
InChI Key |
GPDLKCLETBGXHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC(C)C1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.